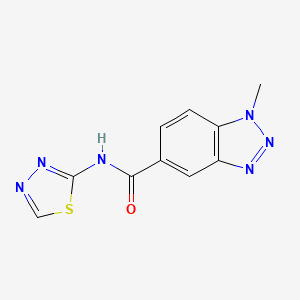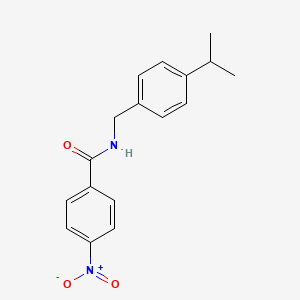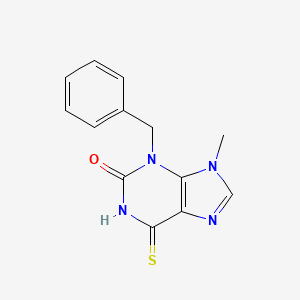
1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This article aims to provide a comprehensive review of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
For research may include investigating its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies may be conducted to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole is a promising compound for scientific research applications. Its ability to exhibit multiple biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, makes it a versatile compound for various applications. Future research may uncover additional potential applications for this compound and optimize its pharmacological properties for clinical use.
Métodos De Síntesis
1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole can be synthesized through a multi-step process involving the reaction of 2-methylbenzimidazole with 2-methoxybenzoyl chloride in the presence of a base. The resulting product can be purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer effects, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-13-8-4-5-9-14(13)18(11)16(19)12-7-3-6-10-15(12)20-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNNIZCJHAUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
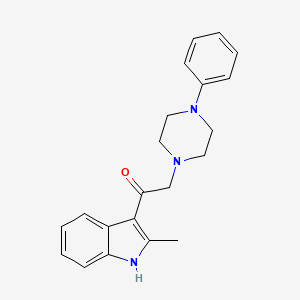
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)
![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
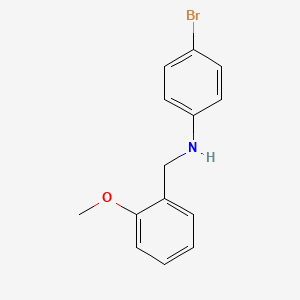

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)
